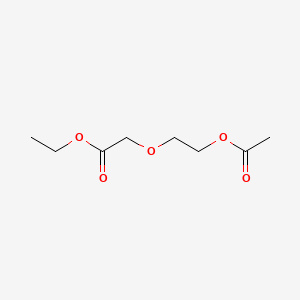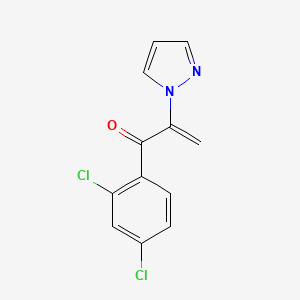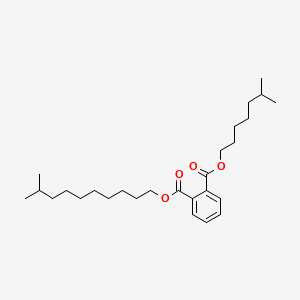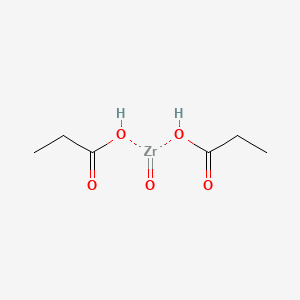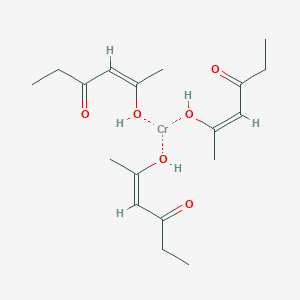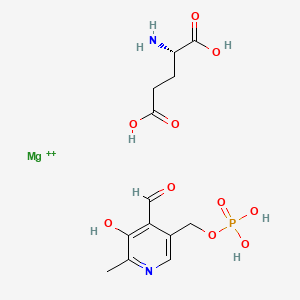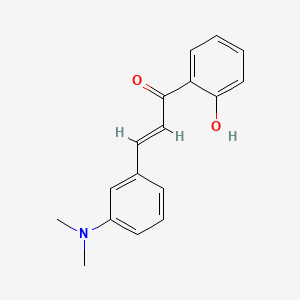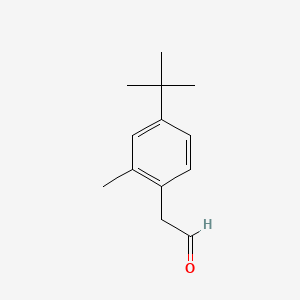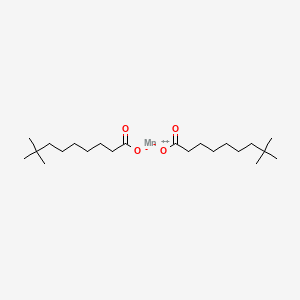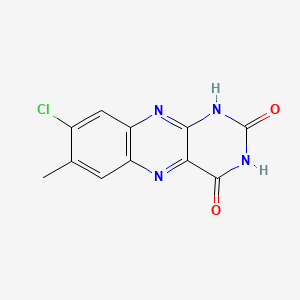
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is a heterocyclic compound that belongs to the pteridine family
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- typically involves multi-step organic reactions. Common starting materials include substituted anilines and pyrimidines. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the heterocyclic ring structure.
Industrial Production Methods
Industrial production methods for such compounds usually involve large-scale chemical reactors and continuous flow processes. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or remove oxygen-containing groups.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve specific solvents, temperatures, and pH levels to optimize the reaction efficiency.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of substituted pteridines.
Applications De Recherche Scientifique
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding sites. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pteridine: The parent compound of the pteridine family.
Folic Acid: A well-known pteridine derivative with essential biological functions.
Methotrexate: A pteridine-based drug used in cancer therapy.
Uniqueness
Benzo(g)pteridine-2,4(1H,3H)-dione, 8-chloro-7-methyl- is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties. Its 8-chloro and 7-methyl groups may enhance its stability, reactivity, or interaction with biological targets compared to other pteridine derivatives.
Propriétés
Numéro CAS |
63528-80-3 |
|---|---|
Formule moléculaire |
C11H7ClN4O2 |
Poids moléculaire |
262.65 g/mol |
Nom IUPAC |
8-chloro-7-methyl-1H-benzo[g]pteridine-2,4-dione |
InChI |
InChI=1S/C11H7ClN4O2/c1-4-2-6-7(3-5(4)12)14-9-8(13-6)10(17)16-11(18)15-9/h2-3H,1H3,(H2,14,15,16,17,18) |
Clé InChI |
BTVZKHGJJDVHRN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1Cl)N=C3C(=N2)C(=O)NC(=O)N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



